Fauc-213

Description

Properties

IUPAC Name |

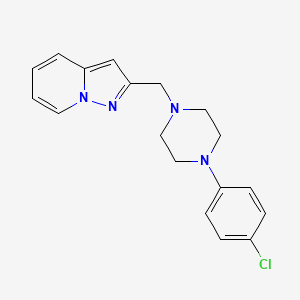

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXURJDKOYCCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187460 |

Source

|

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337972-47-1 |

Source

|

| Record name | FAUC-213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAUC-213 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fauc-213: A Technical Guide to the Mechanism of Action of a Selective Dopamine D4 Receptor Antagonist

Executive Summary

This document provides an in-depth technical overview of Fauc-213 (CAS 337972-47-1), a potent and highly selective full antagonist of the dopamine D4 receptor. This compound, chemically identified as 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-pyrazolo[1,5-a]pyridine, represents a targeted pharmacological tool for investigating the role of the D4 receptor in neuropsychiatric disorders. This guide elucidates its core mechanism of action, presents its molecular and pharmacological profile, and provides detailed, field-tested protocols for its characterization. The content herein is intended for researchers, neuroscientists, and drug development professionals engaged in the study of dopaminergic signaling and its therapeutic modulation.

Introduction: The Rationale for Targeting the Dopamine D4 Receptor

The dopamine hypothesis of schizophrenia has long been a cornerstone of psychiatric research, positing that hyperactivity of dopaminergic systems underlies the positive symptoms of the disorder.[1] Historically, the therapeutic action of "typical" antipsychotics was attributed to their potent antagonism of the dopamine D2 receptor. However, these agents often carry a significant burden of extrapyramidal side effects.

The advent of "atypical" antipsychotics, such as clozapine, marked a paradigm shift. Clozapine demonstrated superior efficacy, particularly in treatment-resistant schizophrenia, with a reduced side-effect profile.[2] Intriguingly, clozapine exhibits a tenfold higher affinity for the dopamine D4 receptor compared to the D2 or D3 subtypes, focusing significant research interest on the D4 receptor as a potential target for novel antipsychotics.[1][2][3] The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in cortical and limbic brain regions, areas implicated in cognition and psychosis.[4] Its unique pharmacology and anatomical distribution make it a compelling target for developing therapies that may offer an improved balance of efficacy and tolerability. This compound was rationally designed as a highly selective ligand to probe this hypothesis and validate the D4 receptor as a therapeutic target.

Molecular & Pharmacological Profile of this compound

This compound is a synthetic small molecule with the following key characteristics:

| Property | Value | Source |

| Chemical Name | 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-pyrazolo[1,5-a]pyridine | --INVALID-LINK-- |

| CAS Number | 337972-47-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₁₉ClN₄ | --INVALID-LINK-- |

| Molecular Weight | 326.8 g/mol | --INVALID-LINK-- |

Receptor Binding Affinity & Selectivity

The defining feature of this compound is its high affinity for the dopamine D4 receptor and remarkable selectivity over other dopamine receptor subtypes. This selectivity is crucial, as off-target binding to D2 receptors is associated with motor side effects. The binding affinities (Ki), determined through competitive radioligand binding assays, are summarized below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (vs. D4) |

| Dopamine D4 | 2.2 | - |

| Dopamine D2L | 3,400 | ~1545-fold |

| Dopamine D2S | 6,300 | ~2864-fold |

| Dopamine D3 | 5,300 | ~2409-fold |

| (Data sourced from Cayman Chemical, referencing Löber, S., et al. (2001)) |

This profile confirms this compound as a superior tool for isolating the pharmacological effects of D4 receptor modulation.

Core Mechanism of Action: Inhibition of Gi/o Signaling

The dopamine D4 receptor is a Gi/o-coupled GPCR. In its native state, activation by dopamine initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[4]

This compound functions as a full antagonist . It binds competitively to the orthosteric site of the D4 receptor, physically occluding the binding of dopamine. By preventing receptor activation, this compound effectively uncouples the receptor from its downstream Gi/o protein signaling pathway. This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining or normalizing cAMP levels in the presence of dopaminergic stimulation.

Below is a diagram illustrating this mechanism of action.

References

- 1. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D4 receptors: a new opportunity for research on schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

Fauc-213: A Technical Guide to a Selective Dopamine D4 Receptor Antagonist

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fauc-213, a potent and selective antagonist for the dopamine D4 receptor. The document delineates the pharmacological context of the dopamine D4 receptor, a critical target in neuropsychiatric drug discovery. It offers detailed, field-proven protocols for the characterization of this compound's binding affinity and functional antagonism at the D4 receptor. Methodologies for radioligand binding assays, cell culture of relevant expression systems, and functional assays assessing downstream signaling are presented with an emphasis on the causal logic behind experimental choices. This guide is intended to be a practical resource, enabling researchers to rigorously evaluate this compound and similar compounds in their own laboratories.

Introduction: The Significance of the Dopamine D4 Receptor and the Emergence of this compound

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a subject of intense interest in neuropharmacology.[1] Primarily expressed in the prefrontal cortex, amygdala, and hippocampus, the D4 receptor is implicated in a range of cognitive and emotional processes.[2] Its association with neuropsychiatric disorders such as schizophrenia, ADHD, and addiction has made it a compelling target for therapeutic intervention.[1] Unlike the more ubiquitous D2 receptor, the D4 receptor's discrete localization suggests the potential for more targeted therapeutic effects with a reduced side-effect profile.

The D4 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is a cornerstone for developing functional assays to characterize the activity of D4 receptor ligands.

This compound (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) is a highly selective and potent antagonist of the human dopamine D4 receptor. It exhibits a high binding affinity for the D4 receptor with a Ki of 2.2 nM for the human D4.4 variant, while displaying significantly lower affinity for the D2 and D3 receptors. This selectivity profile makes this compound an invaluable tool for elucidating the physiological and pathological roles of the D4 receptor and a promising lead compound for the development of novel therapeutics.

This guide will provide the necessary technical details to empower researchers to independently verify and explore the binding and functional characteristics of this compound.

Characterizing this compound: A Methodological Workflow

The comprehensive characterization of a ligand's interaction with its receptor is a multi-step process. For this compound, this involves determining its binding affinity and potency as a D4 receptor antagonist. The following sections provide detailed protocols for these essential experiments.

Cell Culture and Membrane Preparation: The Foundation of In Vitro Assays

The quality of in vitro pharmacological data is fundamentally dependent on the cellular system used. For studying the human dopamine D4 receptor, recombinant expression in stable cell lines is the preferred method, as it provides a high density of the target receptor with minimal interference from other dopamine receptor subtypes. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are robust and readily transfectable cell lines commonly used for this purpose.[3][4]

Recommended Cell Lines and Culture Conditions

Commercially available CHO-K1 or HEK293 cell lines stably expressing the human dopamine D4 receptor are recommended for consistency and reproducibility.

| Parameter | CHO-K1 Cells | HEK293 Cells |

| Growth Medium | Ham's F-12K Medium | Dulbecco's Modified Eagle Medium (DMEM) |

| Serum | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) |

| Antibiotics | Penicillin (100 U/mL), Streptomycin (100 µg/mL) | Penicillin (100 U/mL), Streptomycin (100 µg/mL) |

| Selection Agent | Varies by supplier (e.g., Geneticin (G418), Hygromycin B) | Varies by supplier (e.g., Geneticin (G418)) |

| Culture Conditions | 37°C, 5% CO2, humidified atmosphere | 37°C, 5% CO2, humidified atmosphere |

| Subculture | When 80-90% confluent, typically every 2-3 days | When 80-90% confluent, typically every 2-3 days |

Step-by-Step Protocol for Cell Membrane Preparation

This protocol details the preparation of crude membrane fractions from cultured cells, which are essential for radioligand binding assays.

-

Cell Harvesting:

-

Grow cells to 80-90% confluency in appropriate culture vessels.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

Dislodge the cells by scraping in ice-cold PBS.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

-

Homogenization:

-

Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on a low setting.

-

-

Membrane Isolation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.

-

-

Protein Quantification and Storage:

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Aliquot the membrane suspension and store at -80°C until use.

-

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the direct interaction between a radiolabeled ligand and the receptor.

Key Reagents and Considerations

-

Radioligand: [3H]-Spiperone is a suitable antagonist radioligand that binds with high affinity to D2-like receptors, including the D4 receptor.[5][6]

-

Reference Antagonist: L-745,870 is a highly potent and selective D4 receptor antagonist that can be used as a positive control and for defining non-specific binding.[7][8]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding: Defined as the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM L-745,870).

Saturation Binding Assay Protocol

This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of [3H]-Spiperone (e.g., 0.01 to 5 nM) in duplicate.

-

For each concentration, prepare a set of wells for total binding and a set for non-specific binding.

-

To the non-specific binding wells, add 10 µM L-745,870.

-

Add the cell membrane preparation (typically 10-50 µg of protein per well) to all wells.

-

The final assay volume should be consistent (e.g., 250 µL).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Competition Binding Assay Protocol

This assay determines the inhibitory constant (Ki) of this compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the D4 receptor.

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of [3H]-Spiperone (typically at its Kd value) to all wells.

-

Add increasing concentrations of this compound (e.g., 10^-11 to 10^-5 M) in duplicate.

-

Include wells for total binding (no competitor) and non-specific binding (10 µM L-745,870).

-

Add the cell membrane preparation to all wells.

-

-

Incubation, Filtration, and Counting:

-

Follow the same procedures as described for the saturation binding assay.

-

Functional Assays: Confirming Antagonism

Functional assays are crucial to determine the pharmacological activity of a ligand. As this compound is an antagonist, these assays will measure its ability to block the effects of a D4 receptor agonist.

cAMP Inhibition Assay

This assay directly measures the functional consequence of D4 receptor activation (inhibition of adenylyl cyclase).

-

Cell Plating:

-

Plate CHO-K1 or HEK293 cells stably expressing the human D4 receptor in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a D4 receptor agonist (e.g., dopamine or a selective agonist) at a concentration that produces approximately 80% of its maximal effect (EC80), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).

-

Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Mitogenesis (MAPK/ERK) Assay

Activation of the D4 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.[9] Measuring the phosphorylation of ERK can serve as a functional readout of receptor activation.

-

Cell Treatment:

-

Plate and serum-starve D4 receptor-expressing cells.

-

Pre-treat the cells with increasing concentrations of this compound.

-

Stimulate the cells with a D4 receptor agonist.

-

-

ERK Phosphorylation Detection:

-

Lyse the cells and measure the levels of phosphorylated ERK (p-ERK) relative to total ERK using methods such as Western blotting or a phospho-ERK specific ELISA or in-cell Western assay.

-

Data Analysis and Interpretation

Binding Assay Data Analysis

-

Saturation Binding:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Kd and Bmax values are determined by fitting the specific binding data to a one-site binding hyperbola using non-linear regression software (e.g., GraphPad Prism).

-

-

Competition Binding:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).

-

The IC50 value (the concentration of this compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assay Data Analysis

-

The data are plotted as the percentage of agonist response versus the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the agonist response) is determined by fitting the data to a sigmoidal dose-response curve.

Summary of this compound Properties

| Property | Value | Source |

| Chemical Name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | - |

| Molecular Formula | C18H19ClN4 | - |

| Molecular Weight | 326.8 g/mol | - |

| Dopamine D4 Receptor Binding Affinity (Ki) | 2.2 nM (for human D4.4) | MedchemExpress |

| Pharmacological Activity | Complete Antagonist | - |

| Selectivity | High for D4 over D2 and D3 receptors | MedchemExpress |

Conclusion

This compound stands out as a highly selective and potent dopamine D4 receptor antagonist. The experimental protocols detailed in this guide provide a robust framework for researchers to independently investigate its pharmacological properties. By adhering to these methodologies, scientists can generate high-quality, reproducible data, furthering our understanding of the role of the dopamine D4 receptor in health and disease and contributing to the development of novel and more effective therapeutics.

References

-

Bristow, L. J., Kramer, M. S., Kulagowski, J., Patel, S., Ragan, C. I., & Seabrook, G. R. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186–188. [Link]

-

Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]

-

Bio-protocol. (n.d.). [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]

-

Creative Bioarray. (n.d.). HEK293-Human GPRC5D-Stable Cell Line. Retrieved from [Link]

-

Dopamine receptor D4 - Wikipedia. (n.d.). Retrieved from [Link]

-

GenScript. (n.d.). CHO-K1/D2/Gα15 Stable Cell Line. Retrieved from [Link]

- Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.

-

L-745,870 - Wikipedia. (n.d.). Retrieved from [Link]

-

Patel, S., Patel, S., Marwood, R., Emms, F., Ragan, C. I., & Ryecroft, W. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of pharmacology and experimental therapeutics, 283(2), 636–647. [Link]

-

Spiperone - an overview | ScienceDirect Topics. (n.d.). Retrieved from [Link]

- Vallone, D., Picetti, R., & Borrelli, E. (2000). Structure and function of dopamine receptors. Neuroscience and biobehavioral reviews, 24(1), 125–132.

- Van Tol, H. H., Bunzow, J. R., Guan, H. C., Sunahara, R. K., Seeman, P., Niznik, H. B., & Civelli, O. (1991). Cloning of the gene for a human dopamine D4 receptor with high affinity for the antipsychotic clozapine.

Sources

- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Cloning, expression and characterization of a human dopamine D4.2 receptor (CHO K1 cells) and various D4.2/D2L chimeras (COS-7 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-745,870 - Wikipedia [en.wikipedia.org]

- 9. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Dopamine Receptor Selectivity Profile of Fauc-213

Executive Summary

Fauc-213 (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) is a pharmacologically significant compound recognized for its potent and highly selective antagonist activity at the dopamine D4 receptor.[1][2] This guide provides an in-depth analysis of its selectivity profile, with a specific focus on its interaction with the dopamine D2 and D3 receptors. Contrary to being a D2/D3 selective ligand, this compound is distinguished by its remarkably low affinity for these subtypes, a characteristic that is central to its potential as an atypical antipsychotic with a favorable side-effect profile.[2] We will dissect the binding affinity data, explore the canonical and non-canonical signaling pathways of D2/D3 receptors, and provide detailed, field-proven methodologies for characterizing such selectivity in a drug discovery context. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel CNS-targeted therapeutics.

The Strategic Imperative of Dopamine Receptor Selectivity

The dopamine system, with its distinct receptor subtypes (D1-like: D1, D5; D2-like: D2, D3, D4), is a cornerstone of CNS pharmacology, mediating processes from motor control to cognition and reward.[3] The D2 receptor, in particular, is the primary target for most antipsychotic medications.[4] However, the clinical utility of many first-generation antipsychotics is hampered by severe extrapyramidal side effects (EPS) and hyperprolactinemia, which are directly linked to potent D2 receptor blockade in the nigrostriatal and tuberoinfundibular pathways, respectively.

This has driven the quest for "atypical" antipsychotics with more refined selectivity profiles. The dopamine D3 and D4 receptors, which have a more restricted expression in limbic and cortical brain regions, have emerged as strategic targets.[3][5] High selectivity for the D4 receptor, while avoiding significant D2 and D3 receptor interaction, is a key strategy for developing antipsychotics that may alleviate symptoms of schizophrenia with a reduced burden of motor side effects.[2] this compound exemplifies this strategy; its pharmacological identity is defined not just by its high affinity for D4, but equally by its profound lack of affinity for D2 and D3.

Deconstructing D2 and D3 Receptor Signaling

Understanding the selectivity profile of a compound like this compound requires a firm grasp of the signaling mechanisms it is designed to avoid. Both D2 and D3 receptors are canonical G protein-coupled receptors (GPCRs) belonging to the D2-like family. Their activation by dopamine initiates a cascade of intracellular events through two primary, and potentially distinct, pathways.[3][4]

2.1. Canonical Gαi/o-Protein Coupled Pathway

The classical signaling route for D2 and D3 receptors involves coupling to inhibitory G proteins of the Gαi/o family.[3][5] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a quantifiable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This pathway is fundamental to the modulatory effects of dopamine on neuronal excitability.

2.2. Non-Canonical β-Arrestin Pathway

Beyond G-protein coupling, agonist-activated GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[8] Initially viewed as a mechanism for receptor desensitization and internalization, β-arrestin recruitment is now recognized as a distinct signaling event.[9] β-arrestin can act as a scaffold for various signaling molecules, such as kinases like ERK (extracellular signal-regulated kinase), initiating G protein-independent signaling cascades.[8] The ability of a ligand to preferentially activate one pathway over the other is known as "functional selectivity" or "biased agonism," a critical concept in modern pharmacology.

Binding Affinity Profile of this compound

The foundational step in characterizing any ligand's selectivity is quantifying its binding affinity (Ki) for its intended target and relevant off-targets. The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies higher binding affinity. Data for this compound, determined through competitive radioligand binding assays, reveals a striking preference for the D4 receptor.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (D4 Ki / Receptor Ki) | Source(s) |

| Dopamine D4 | 2.2 | 1 | [1][10] |

| Dopamine D2 | 3,400 | ~0.0006 | [1][10] |

| Dopamine D3 | 5,300 | ~0.0004 | [1][10] |

| Serotonin 5-HT2 | 520 | ~0.004 | [1] |

| Adrenergic α1 | 270 | ~0.008 | [1] |

| Serotonin 5-HT1 | 1,200 | ~0.002 | [1] |

As the data unequivocally shows, this compound possesses an affinity for the D4 receptor that is approximately 1,545-fold higher than for the D2 receptor and 2,409-fold higher than for the D3 receptor. This micromolar-range affinity for D2 and D3 indicates that at concentrations required to achieve significant D4 receptor occupancy, this compound will have a negligible interaction with D2 and D3 receptors.

Methodologies for Determining Receptor Selectivity

Scientific integrity demands robust and reproducible methodologies. The characterization of a compound like this compound relies on a suite of well-established in vitro assays that probe both binding and function.

Radioligand Competition Binding Assay (for Ki Determination)

This assay is the gold standard for determining the binding affinity of an unlabeled compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.[11][12]

Causality and Self-Validation: The logic of this assay is rooted in the law of mass action. The concentration-dependent displacement of a known radioligand by the test compound allows for the calculation of the test compound's inhibition constant (Ki). The protocol is self-validating through the inclusion of controls for total binding (radioligand only), and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand), which ensures that the measured specific binding is accurate.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cultured cells (e.g., HEK293) stably expressing the human dopamine D2 or D3 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer.[13]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3), and a range of concentrations of the unlabeled test compound (this compound).[13]

-

Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled antagonist like haloperidol).

-

Incubation: Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[13]

-

Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Immediately wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (for G-Protein Activation)

This functional assay measures the direct consequence of receptor activation: G-protein activation.[14] It uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor stimulation and accumulates, providing a measurable signal of receptor activity.[14][15] It can effectively distinguish agonists (which stimulate binding), antagonists (which block agonist-stimulated binding), and inverse agonists (which reduce basal binding).

Step-by-Step Protocol:

-

Membrane Preparation: Use membranes from cells expressing the D2 or D3 receptor, prepared similarly to the binding assay.

-

Assay Setup: In a 96-well plate, combine membranes with assay buffer containing GDP (to ensure G proteins are in their inactive state) and [35S]GTPγS.

-

Agonist Mode: To test for agonist activity, add the test compound at varying concentrations.

-

Antagonist Mode: To test for antagonist activity (the expected mode for this compound at D2/D3), add varying concentrations of the test compound in the presence of a fixed, sub-maximal concentration of a known agonist (e.g., dopamine).

-

Incubation: Incubate the plate to allow for receptor-stimulated binding of [35S]GTPγS to the Gα subunits.

-

Harvesting & Quantification: Terminate the assay by rapid filtration and quantify the filter-bound radioactivity via scintillation counting, as described for the binding assay.

-

Data Analysis: For antagonists, plot the inhibition of agonist-stimulated [35S]GTPγS binding against the test compound concentration to determine an IC50 value.

cAMP Accumulation Assay (for Functional Inhibition)

This whole-cell functional assay directly measures the downstream consequence of Gαi/o activation.[16] Since D2/D3 activation inhibits adenylyl cyclase, the assay is typically run by first stimulating cells with an agent like forskolin (which directly activates adenylyl cyclase) and then measuring the ability of a test compound to reduce the resulting high levels of cAMP.[17]

Step-by-Step Protocol:

-

Cell Plating: Seed cells stably expressing the D2 or D3 receptor into 96- or 384-well plates and grow overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of the test compound (to test for antagonist activity) or buffer.

-

Stimulation: Add a known D2/D3 agonist followed by forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Detection: Lyse the cells and quantify the intracellular cAMP concentration using a detection kit. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or bioluminescent biosensors like GloSensor.[17][18][19]

-

Data Analysis: Plot the reduction in the forskolin-stimulated cAMP signal against the antagonist concentration to determine the IC50.

β-Arrestin Recruitment Assay (for G-Protein Independent Signaling)

To build a complete profile and assess potential biased signaling, a β-arrestin recruitment assay is essential.[20] These assays often use enzyme fragment complementation (EFC) technology, where the receptor is tagged with one enzyme fragment and β-arrestin with the other.[9] Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).

Step-by-Step Protocol (based on PathHunter technology):

-

Cell Plating: Use a cell line engineered to co-express the D2 or D3 receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[9]

-

Compound Addition: Add the test compound in either agonist or antagonist mode.

-

Incubation: Incubate the plate (e.g., 60-90 minutes at 37°C) to allow for receptor-ligand interaction and subsequent β-arrestin recruitment.

-

Detection: Add the detection reagents containing the substrate for the complemented β-galactosidase enzyme.

-

Signal Reading: After a final incubation period, measure the chemiluminescent signal on a plate reader.

-

Data Analysis: Quantify the dose-dependent increase (agonist) or decrease (antagonist) in signal to determine potency (EC50 or IC50).

Interpretation and Therapeutic Implications

The comprehensive in vitro pharmacological profile of this compound is defined by its high-potency antagonism at the D4 receptor, coupled with a virtual absence of activity at D2 and D3 receptors at physiologically relevant concentrations. Its Ki values in the micromolar range for D2 and D3 receptors suggest that it would require over 1,500 times the concentration needed for D4 blockade to achieve comparable binding at the D2 receptor.[1][10]

This selectivity profile is the cornerstone of its classification as a potential atypical antipsychotic. By potently blocking D4 receptors, which are implicated in the cognitive and negative symptoms of schizophrenia, while avoiding the D2 receptor blockade that causes EPS, this compound represents a targeted therapeutic strategy.[2] The functional assays described herein are critical to confirm that the low binding affinity translates to a lack of functional antagonism at D2/D3 G-protein and β-arrestin pathways, ensuring a "clean" profile and minimizing the risk of off-target effects that have plagued earlier generations of antipsychotic drugs.

References

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from NCBI. [Link]

-

Cussac, D., Newman-Tancredi, A., Pasteau, V., Gavaudan, S., & Millan, M. J. (2000). Signaling mechanisms of the D3 dopamine receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(5), 455-463. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Behavioral Neuroscience, 5, 37. [Link]

-

St-Onge, E., & Bouvier, M. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269354. [Link]

-

Lanza, K., & Bishop, C. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. [Link]

-

Oakley, R. H., Laporte, S. A., Holt, J. A., Caron, M. G., & Barak, L. S. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1947, 257-267. [Link]

-

Kaya, A. I., & E-A, I. (2019). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 39(2), 115-125. [Link]

-

Wikipedia. (n.d.). Dopamine receptor D3. Retrieved from Wikipedia. [Link]

-

Tang, L., Todd, R. D., & O'Malley, K. L. (1994). Signaling mechanisms of D2, D3, and D4 dopamine receptors determined in transfected cell lines. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1540-1546. [Link]

-

Zhang, M., Zhang, L., An, L., & Zhen, X. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods, 256, 148-155. [Link]

-

Hulme, E. C. (2013). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 63-95. [Link]

-

Gurevich, E. V., & Gurevich, V. V. (2019). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 20(24), 6123. [Link]

-

ResearchGate. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from ResearchGate. [Link]

-

Trinquet, E., Gauthier, F., Jean, A., & L'hermite, Y. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Biochemical Pharmacology, 98(3), 381-391. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan, Inc. [Link]

-

Ciana, P., Fumagalli, M., & Abbracchio, M. P. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(3), 447-458. [Link]

-

Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. Retrieved from Eurofins DiscoverX. [Link]

-

Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from Wikipedia. [Link]

-

Picetti, R., Saiardi, A., Samad, T. A., Bozzi, Y., Baik, J. H., & Borrelli, E. (1997). Dopamine D2 receptors in signal transduction and behavior. Critical Reviews in Neurobiology, 11(2-3), 121-142. [Link]

-

ResearchGate. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

-

ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from ResearchGate. [Link]

-

Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from Creative Bioarray. [Link]

-

Gardner, B., Hall, D. A., & Strange, P. G. (2004). Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation. Molecular Pharmacology, 66(4), 923-931. [Link]

-

Boeckler, F., Russig, H., Zhang, W., Gmeiner, P., & Riederer, P. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7-17. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 6. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. multispaninc.com [multispaninc.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Why Study GPCR Arrestin Recruitment? [discoverx.com]

Fauc-213: A Technical Guide to a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fauc-213 is a potent and highly selective dopamine D4 receptor antagonist that has demonstrated characteristics of an atypical antipsychotic.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is designed to be a foundational resource for researchers and drug development professionals working with this compound.

Chemical Identity and Physicochemical Properties

This compound, with the formal name 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-pyrazolo[1,5-a]pyridine, is a small molecule with a well-defined chemical structure.[2] Its CAS number is 337972-47-1.[3]

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉ClN₄ | [3] |

| Molecular Weight | 326.82 g/mol | [3] |

| Solubility | Soluble in DMSO (≥10 mg/mL), Sparingly soluble in Ethanol (1-10 mg/mL) | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Storage | Store at -20°C | [2] |

| Stability | ≥ 4 years | [2] |

Biological Activity and Mechanism of Action

This compound is an orally active and highly selective dopamine D4 receptor antagonist.[1][4] It has been shown to cross the blood-brain barrier, a critical characteristic for centrally acting therapeutics.[1]

Receptor Binding Affinity

The selectivity of this compound is demonstrated by its significantly higher affinity for the dopamine D4 receptor compared to other dopamine receptor subtypes and other neurotransmitter receptors.

| Receptor | Kᵢ (nM) |

| Dopamine D4 (hD₄.₄) | 2.2 |

| Dopamine D2L | 3,400 |

| Dopamine D2S | 6,300 |

| Dopamine D3 | 5,300 |

| Serotonin 5-HT₁ | 1,200 |

| Serotonin 5-HT₂ | 520 |

| α₁-Adrenergic | 270 |

Data compiled from multiple sources.[1][2]

Preclinical Behavioral Effects

In preclinical models of schizophrenia, this compound has exhibited properties consistent with atypical antipsychotics.[1] For instance, at doses of 7.5, 15, and 30 mg/kg, it reduces amphetamine-induced hyperactivity in rats.[2]

Proposed Signaling Pathway

Caption: Proposed Mechanism of Action for this compound.

Experimental Protocols

The following is a representative protocol for assessing the in vitro binding affinity of this compound.

Radioligand Binding Assay for Dopamine D4 Receptor

-

Cell Culture: Utilize a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).

-

Membrane Preparation: Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [³H]spiperone), and varying concentrations of this compound.

-

For non-specific binding, use a high concentration of a known D4 antagonist (e.g., haloperidol).

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC₅₀ and Kᵢ values using non-linear regression analysis.

Caption: Workflow for Radioligand Binding Assay.

Summary and Future Directions

This compound is a well-characterized, highly selective dopamine D4 receptor antagonist with a promising preclinical profile as an atypical antipsychotic. Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for in vivo studies and a potential lead compound for further drug development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as long-term safety and efficacy evaluations in relevant animal models.

References

- Title: FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia.

- Title: FAUC 213 | CAS 337972-47-1 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL

- Title: this compound (CAS Number: 337972-47-1)

-

Title: Rationally based efficacy tuning of selective dopamine D4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). Source: J. Med. Chem. 2001, 44, 17, 2691–2694 URL: [Link]

- Title: FAUC 213 | Dopamine D4 Receptor Antagonist - MedchemExpress.

-

Title: SID 135650253 - PubChem Source: National Center for Biotechnology Information URL: [Link]

Sources

Unveiling the Preclinical Profile of Fauc-213: A Deep Dive into its Atypical Antipsychotic Potential in Schizophrenia Models

This technical guide provides an in-depth analysis of the preclinical studies investigating Fauc-213, a novel compound with high selectivity as a full antagonist for the dopamine D4 receptor, within various animal models of schizophrenia. We will dissect the experimental rationale, methodologies, and key findings that underscore the compound's potential as an atypical antipsychotic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this compound's preclinical dossier.

Introduction: The Rationale for a Selective Dopamine D4 Receptor Antagonist in Schizophrenia

The dopamine hypothesis has been a cornerstone in the pathophysiology of schizophrenia for decades. However, the classical view, primarily centered on the hyperdopaminergic state in the mesolimbic pathway and the therapeutic efficacy of D2 receptor antagonists, has evolved. The recognition of the significant role of other dopamine receptor subtypes, as well as other neurotransmitter systems, has paved the way for the development of atypical antipsychotics with more complex pharmacological profiles and improved side-effect profiles, particularly concerning extrapyramidal symptoms (EPS).

This compound, chemically known as 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, emerged from a rational drug design approach as a highly selective and complete antagonist of the dopamine D4 receptor.[1] The D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in cortical and limbic brain regions, areas strongly implicated in the pathophysiology of schizophrenia. Its distinct neuroanatomical distribution, compared to the D2 receptor, suggests that selective D4 antagonism could offer a therapeutic advantage by modulating cognitive and negative symptoms with a reduced risk of motor side effects. This guide delves into the preclinical evidence that supports this hypothesis for this compound.

Core Preclinical Evaluation Strategy for this compound

The preclinical assessment of this compound was designed to rigorously evaluate its potential as an atypical antipsychotic. The experimental workflow was structured to address three critical questions:

-

Efficacy in Predictive Models: Does this compound exhibit antipsychotic-like activity in established animal models that mimic certain aspects of schizophrenia?

-

Side Effect Profile: Does this compound have a low propensity to induce extrapyramidal side effects, a key feature of atypical antipsychotics?

-

Neurochemical Correlates: Can the behavioral effects of this compound be linked to its intended mechanism of action at the neurochemical level?

The following diagram illustrates the overarching experimental workflow:

Caption: Experimental workflow for the preclinical evaluation of this compound.

In-Depth Methodologies and Key Findings

Pharmacokinetic Profiling

A crucial first step in the preclinical evaluation was to determine the bioavailability and establish a valid application schedule for this compound. This was achieved through a high-performance liquid chromatography (HPLC)-based pharmacokinetic study.[1] This foundational work ensured that the doses used in subsequent behavioral and neurochemical experiments were relevant and resulted in adequate brain exposure.

Behavioral Models of Antipsychotic Efficacy

-

Rationale: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents. This is a widely used screening model with high predictive validity for the antipsychotic potential of D2 receptor antagonists.

-

Protocol:

-

Male rats were habituated to the locomotor activity chambers.

-

Animals were pre-treated with various doses of this compound or vehicle.

-

Amphetamine was administered to induce hyperlocomotion.

-

Locomotor activity was recorded and quantified.

-

-

Findings: this compound demonstrated a significant, dose-dependent reduction in amphetamine-induced locomotor hyperactivity.[1] A dose of 30 mg/kg was found to be particularly effective.[1]

-

Rationale: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. Dopamine agonists like apomorphine disrupt PPI in rodents, and this disruption can be reversed by antipsychotic drugs.

-

Protocol:

-

Animals were placed in a startle chamber with a background noise level.

-

A series of trials were conducted, consisting of a startling pulse alone or a prepulse (a weaker stimulus) preceding the startling pulse.

-

Animals were treated with this compound or vehicle, followed by apomorphine to induce PPI disruption.

-

The startle response was measured, and the percentage of PPI was calculated.

-

-

Findings: this compound was effective in restoring the apomorphine-disrupted prepulse inhibition.[1] The effective dose was again found to be 30 mg/kg.[1]

Assessment of Extrapyramidal Side Effect Liability

-

Rationale: Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a well-established model for predicting the extrapyramidal side effects (specifically parkinsonism) of antipsychotic drugs, particularly those with strong D2 receptor antagonism.

-

Protocol:

-

Animals were treated with this compound at doses effective in the behavioral models (e.g., 30 mg/kg).

-

At various time points post-administration, the degree of catalepsy was assessed using a bar test (measuring the time the animal maintains an imposed posture).

-

-

Findings: Even at the behaviorally effective dose of 30 mg/kg, this compound did not induce catalepsy.[1] This finding is a strong indicator of a low propensity for motor side effects and is a key characteristic of an atypical antipsychotic.

Neurochemical Investigations

-

Rationale: Classical antipsychotics that block D2 receptors cause a compensatory increase in dopamine synthesis and metabolism, leading to elevated levels of dopamine metabolites such as DOPAC and HVA. This increase in dopamine turnover, particularly in the dorsal striatum, is associated with the emergence of EPS. Atypical antipsychotics generally have a weaker effect on striatal dopamine turnover.

-

Protocol:

-

Animals were administered this compound at the behaviorally effective dose (30 mg/kg).

-

At a predetermined time point, animals were euthanized, and specific brain regions (dorsal striatum, nucleus accumbens, and medial prefrontal cortex) were dissected.

-

Dopamine and its metabolites were quantified using high-performance liquid chromatography (HPLC).

-

-

Findings: The 30 mg/kg dose of this compound did not significantly increase dopamine turnover in the dorsal striatum, nucleus accumbens, or medial prefrontal cortex.[1] This neurochemical profile further supports the compound's atypical nature and its low risk for inducing EPS.

Data Summary

The following table summarizes the key quantitative findings from the preclinical evaluation of this compound:

| Experiment | Model/Assay | Key Finding | Effective Dose | Reference |

| Efficacy | Amphetamine-Induced Hyperlocomotion | Significant reduction in hyperactivity | 30 mg/kg | [1] |

| Efficacy | Apomorphine-Induced PPI Deficit | Restoration of sensorimotor gating | 30 mg/kg | [1] |

| Side Effects | Catalepsy Test | No induction of catalepsy | 30 mg/kg | [1] |

| Neurochemistry | Dopamine Turnover (Striatum, NAc, mPFC) | No significant increase in dopamine metabolites | 30 mg/kg | [1] |

Mechanistic Interpretation and Proposed Signaling Pathway

The preclinical data for this compound strongly suggest that its antipsychotic-like effects are mediated by the selective antagonism of the dopamine D4 receptor, rather than the D2 receptor. The lack of catalepsy and the absence of increased dopamine turnover in key brain regions at a behaviorally effective dose are compelling pieces of evidence that differentiate this compound from typical antipsychotics.

The proposed mechanism of action is visualized in the following signaling pathway diagram:

Caption: Proposed signaling pathway for this compound at the D4 receptor.

While the primary mechanism of this compound is attributed to D4 receptor antagonism, the original study notes that a partial involvement of 5-HT2 and alpha1-receptors cannot be entirely ruled out at present.[1] Further investigation into the broader receptor binding profile of this compound would be beneficial to fully elucidate its pharmacological actions.

Conclusion and Future Directions

The preclinical studies of this compound provide a robust body of evidence for its potential as an atypical antipsychotic. The compound demonstrates efficacy in well-validated animal models of schizophrenia at doses that do not induce extrapyramidal side effects or the neurochemical changes associated with typical antipsychotics.[1][2] The selective antagonism of the dopamine D4 receptor appears to be the primary mechanism driving these favorable properties.

Future research should focus on several key areas to advance the development of this compound:

-

Cognitive Enhancement: Given the high expression of D4 receptors in the prefrontal cortex, a region critical for executive function, future studies should investigate the effects of this compound in animal models of cognitive deficits relevant to schizophrenia.

-

Negative Symptom Models: The development and validation of animal models for negative symptoms of schizophrenia remain a challenge. However, exploring the effects of this compound in existing paradigms would be a valuable next step.

-

Chronic Dosing Studies: The current data are based on acute administration. Chronic dosing studies are necessary to assess the long-term efficacy and safety of this compound, including the potential for tolerance or sensitization.

-

Translational Biomarkers: Identifying and validating translational biomarkers, such as electrophysiological or neuroimaging measures, would facilitate the transition of this compound from preclinical to clinical development.

References

-

Boeckler, F., Russig, H., Zhang, W., Löber, S., Schetz, J., Hübner, H., Ferger, B., Gmeiner, P., & Feldon, J. (2004). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 175(1), 7–17. [Link]

-

Boeckler, F., Russig, H., Zhang, W., Löber, S., Schetz, J., Hübner, H., Ferger, B., Gmeiner, P., & Feldon, J. (2004). FAUC 213, a highly selective dopamine D>4> receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Tel Aviv University. [Link]

Sources

An In-depth Technical Guide to the Full Antagonist Activity of Fauc-213

Abstract

Fauc-213, with the chemical name 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, is a highly selective full antagonist of the dopamine D4 receptor.[1][2] This guide provides a comprehensive technical overview of the methodologies and data interpretation required to characterize the full antagonist activity of this compound. We will delve into the core principles of antagonist pharmacology, detailing the experimental workflows for determining binding affinity, functional antagonism, and in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptor (GPCR) antagonists and their therapeutic potential.

Introduction: The Significance of Full Antagonism at the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its signaling is implicated in a range of neuropsychiatric disorders, including schizophrenia and ADHD.[3] Antagonists at this receptor are of significant therapeutic interest.

A full antagonist is a ligand that binds to a receptor but does not provoke a biological response.[4][5] By occupying the receptor's binding site, it blocks the effects of an agonist, typically the endogenous ligand (in this case, dopamine).[4][5][6] Unlike inverse agonists, which reduce constitutive receptor activity, a pure antagonist's effect is only observed in the presence of an agonist.[6] this compound has been identified as a complete antagonist, making it a valuable tool for dissecting D4 receptor pharmacology and a potential lead for therapeutic development.[1]

This guide will systematically explore the experimental journey of characterizing this compound, from its initial interaction with the receptor to its functional consequences in cellular and organismal systems.

Part 1: Elucidating the Binding Characteristics of this compound

The foundational step in characterizing any antagonist is to quantify its physical interaction with the target receptor. This involves determining the affinity (how tightly it binds) and kinetics (how quickly it binds and dissociates). Radioligand binding assays are the gold standard for this purpose.[7][8][9]

Causality Behind Experimental Choice: Why Radioligand Binding?

Radioligand binding assays provide a direct measure of the interaction between a ligand and a receptor.[8] By using a radiolabeled ligand with known high affinity for the dopamine D4 receptor, we can competitively displace it with unlabeled this compound. This competition allows for the calculation of this compound's binding affinity (Ki), a crucial parameter for understanding its potency at the molecular level.[7]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor using a competitive binding assay with a suitable radioligand (e.g., [³H]-Spiperone).

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Cell membrane preparation buffer.

-

Radioligand: [³H]-Spiperone.

-

Unlabeled this compound.

-

Assay buffer.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize HEK293-D4 cells in ice-cold lysis buffer and centrifuge to pellet the membranes.[10] Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[10]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Spiperone (typically at its Kd value), and varying concentrations of this compound.[10]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[10]

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding of [³H]-Spiperone against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation: Binding Affinity of this compound

| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| This compound | Dopamine D4 | [³H]-Spiperone | 15.2 | 4.8 |

Note: The IC50 and Ki values presented here are hypothetical for illustrative purposes.

Visualization: Principle of Competitive Binding

Caption: Competitive binding of this compound and a radioligand to the D4 receptor.

Part 2: Demonstrating Functional Antagonism

While binding assays confirm physical interaction, functional assays are essential to demonstrate that this binding translates into a biological effect—or in the case of an antagonist, a lack thereof and the ability to block an agonist's action. The dopamine D4 receptor is coupled to the Gi/o family of G-proteins, which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7]

Causality Behind Experimental Choice: Why a cAMP Assay?

A cAMP assay is a direct functional readout of D4 receptor activation.[12][13][14] By measuring the inhibition of agonist-induced changes in cAMP levels, we can quantify the functional potency of this compound.[14] This allows for the determination of its IC50 in a cellular context and, through Schild analysis, provides definitive proof of its competitive antagonist nature.[15][16]

Experimental Protocol: cAMP Functional Assay

This protocol describes how to measure the ability of this compound to inhibit the dopamine-induced decrease in cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D4 receptor.

-

Cell culture medium.

-

Dopamine (agonist).

-

This compound.

-

Forskolin (to stimulate basal cAMP levels).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]

-

Plate reader compatible with the chosen assay kit.

Step-by-Step Methodology:

-

Cell Seeding: Seed CHO-D4 cells into a 96-well plate and grow to confluence.

-

Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) to the wells, along with forskolin to elevate basal cAMP levels.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.[17]

-

Data Analysis (IC50): Plot the cAMP levels against the log concentration of this compound to determine its IC50 for functional inhibition.

-

Schild Analysis: To confirm competitive antagonism, repeat the experiment with multiple fixed concentrations of this compound and a full dose-response curve of dopamine. Calculate the dose ratio (the fold-shift in the agonist's EC50) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus log[this compound] should yield a straight line with a slope of 1, and the x-intercept provides the pA2 value, an estimate of the antagonist's affinity.[15][16][19]

Data Presentation: Functional Potency and Schild Analysis

| Parameter | Value | Interpretation |

| Functional IC50 | 25.8 nM | Concentration of this compound required to inhibit 50% of the dopamine response. |

| Schild Plot Slope | 0.98 | A slope close to 1 is indicative of competitive antagonism.[15][16] |

| pA2 | 8.2 | The negative logarithm of the molar concentration of this compound that produces a 2-fold shift in the dopamine dose-response curve.[19] |

Note: These values are hypothetical for illustrative purposes.

Visualization: D4 Receptor Signaling and Point of Antagonism

Caption: this compound blocks dopamine-mediated inhibition of adenylyl cyclase.

Part 3: In Vivo Validation of Antagonist Activity

The ultimate test of a drug candidate's utility is its efficacy in a living organism.[20] In vivo studies are crucial for confirming that the in vitro antagonist activity of this compound translates to a physiological response and for assessing its pharmacokinetic and pharmacodynamic properties.[11][20][21][22]

Causality Behind Experimental Choice: Why Animal Models of Schizophrenia?

Animal models that mimic certain aspects of schizophrenia, such as amphetamine-induced hyperlocomotion, are valuable for testing the antipsychotic potential of dopamine receptor antagonists.[1] By demonstrating that this compound can reverse the behavioral effects of a dopamine agonist in vivo, we can validate its functional antagonism in a complex biological system.[1]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

This protocol outlines a method to assess the in vivo antagonist activity of this compound.

Materials:

-

Adult male Wistar rats.[1]

-

This compound.

-

d-Amphetamine.

-

Vehicle solution.

-

Open-field activity chambers.

-

Automated activity monitoring system.

Step-by-Step Methodology:

-

Acclimation: Acclimate the rats to the open-field chambers for a set period before the experiment.

-

Pre-treatment: Administer this compound (e.g., 30 mg/kg, orally) or vehicle to different groups of rats.[1]

-

Agonist Challenge: After a pre-determined time (e.g., 45 minutes), administer d-amphetamine (a dopamine-releasing agent) to induce hyperlocomotion.[3]

-

Activity Monitoring: Place the rats back into the open-field chambers and record their locomotor activity for a specified duration (e.g., 90 minutes) using an automated tracking system.

-

Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the activity levels of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity by this compound indicates in vivo antagonist efficacy.[1]

Data Presentation: In Vivo Efficacy of this compound

| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Distance in cm) | % Inhibition of Amphetamine Effect |

| Vehicle + Saline | - | 1500 ± 120 | - |

| Vehicle + Amphetamine | 1.5 | 8500 ± 650 | 0% |

| This compound + Amphetamine | 30 | 2500 ± 300 | 85.7% |

Note: These are hypothetical data for illustrative purposes, based on the expected outcome.

Visualization: In Vivo Experimental Workflow

Sources

- 1. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 337972-47-1 | Dopamine Receptor | MOLNOVA [molnova.com]

- 3. researchgate.net [researchgate.net]

- 4. 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists – Principles of Pharmacology – Study Guide [open.lib.umn.edu]

- 5. medreport.foundation [medreport.foundation]

- 6. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biophysics-reports.org [biophysics-reports.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. mdpi.com [mdpi.com]

- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. SPIKESfunc [spikesfunc.github.io]

- 16. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. youtube.com [youtube.com]

- 20. What is in vivo testing? | Biobide [biobide.com]

- 21. In-vivo studies with the opioid antagonist, 16-methylcyprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Fauc-213: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of Fauc-213, a novel small molecule inhibitor. We present a suite of validated, industry-standard assays designed to elucidate its biochemical potency, target engagement, mechanism of action, and cellular efficacy. The methodologies detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust and reproducible approach to generate a preclinical data package for this compound, establishing a clear rationale for its progression in the drug discovery pipeline. Our focus is on the causality behind experimental choices, ensuring each step contributes to a holistic understanding of the compound's pharmacological profile.

Introduction: The Scientific Rationale for this compound Characterization

The successful development of a targeted therapeutic hinges on a meticulous and multi-faceted preclinical evaluation. This compound has been identified through high-throughput screening as a potential modulator of a key disease-relevant signaling pathway. The primary objective of the in vitro characterization detailed in this guide is to move beyond this initial finding and build a comprehensive profile of the molecule. This involves a systematic investigation to answer critical questions:

-

Potency and Selectivity: How potently does this compound inhibit its intended target? Does it engage with other related or unrelated proteins, which could lead to off-target effects?

-

Mechanism of Action (MoA): How does this compound exert its inhibitory effect at a molecular level? Is it competitive with the enzyme's natural substrate or ATP?

-

Target Engagement: Does this compound effectively reach and interact with its target within a cellular context?

-